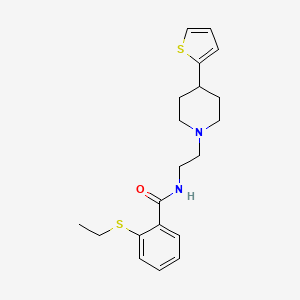

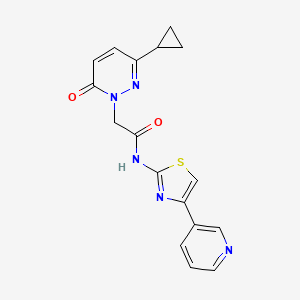

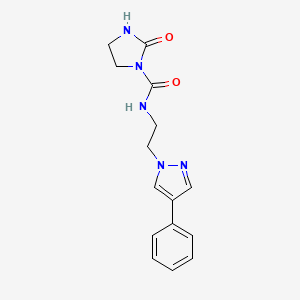

7-butyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-butyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BMPPD, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. BMPPD belongs to the class of purine derivatives and has been shown to possess a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Serotonin Receptor Affinity and Psychotropic Potential

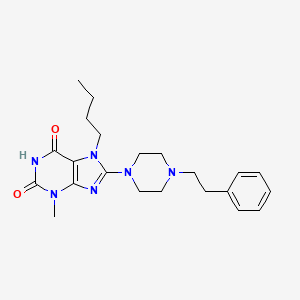

A study by Chłoń-Rzepa et al. (2013) investigated a series of purine-2,6-dione derivatives, including compounds with structural similarities to the specified chemical, for their affinity to serotonin (5-HT) receptors. These compounds were evaluated for potential anxiolytic and antidepressant properties through radioligand binding assays and in vivo models. The research found that certain derivatives, particularly those with modifications at the 7 and 8 positions of the purine-2,6-dione core, displayed significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their potential as psychotropic agents with antidepressant and anxiolytic-like activities Chłoń-Rzepa et al., Pharmacological reports : PR, 2013.

Analgesic and Anti-Inflammatory Properties

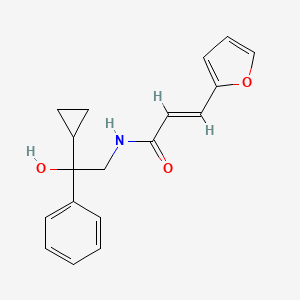

Another study focused on the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a core structure with the compound . This research demonstrated that these compounds exhibited significant analgesic activity in vivo, suggesting their potential as new analgesic and anti-inflammatory agents. The study highlighted the importance of the purin-7-yl core structure in mediating these pharmacological effects, which could imply similar properties for the specified compound Zygmunt et al., Pharmacological reports : PR, 2015.

Anticancer Activity

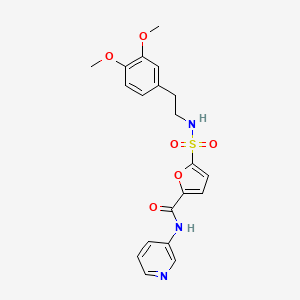

Research into novel substituted purine derivatives has also explored their potential as anticancer agents. A study by Rida et al. (2007) prepared a series of 8-substituted methylxanthine derivatives to examine their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research underscores the versatility of purine derivatives in pharmaceutical development, suggesting that compounds with similar modifications could exhibit notable anticancer properties Rida et al., Archiv der Pharmazie, 2007.

Propiedades

IUPAC Name |

7-butyl-3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-3-4-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-15-13-26(14-16-27)12-10-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,24,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZNGCAJRTYPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-butyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2414011.png)